molecular formula C28H36I2N6O6S B561040 3,5-Diiodotyrosylalanylglycylphenylalanylmethioninamide CAS No. 103226-15-9

3,5-Diiodotyrosylalanylglycylphenylalanylmethioninamide

Cat. No.: B561040
CAS No.: 103226-15-9
M. Wt: 838.501
InChI Key: HDQZVBXNIJOSOJ-UHFFFAOYSA-N
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Description

3,5-Diiodotyrosylalanylglycylphenylalanylmethioninamide is a complex chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of multiple amino acids and iodine atoms, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Diiodotyrosylalanylglycylphenylalanylmethioninamide typically involves the stepwise assembly of its constituent amino acids. The process begins with the protection of functional groups to prevent unwanted reactions. The amino acids are then coupled using peptide bond formation techniques, such as the use of carbodiimides or other coupling reagents. The final step involves the deprotection of functional groups to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and high-throughput purification methods. The use of advanced chromatographic techniques ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Diiodotyrosylalanylglycylphenylalanylmethioninamide undergoes various chemical reactions, including:

    Oxidation: The iodine atoms in the compound can participate in oxidation reactions, leading to the formation of iodinated derivatives.

    Reduction: Reduction reactions can remove iodine atoms, resulting in deiodinated products.

    Substitution: The compound can undergo substitution reactions where iodine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogen exchange reactions often involve reagents like sodium iodide or potassium iodide.

Major Products Formed

Scientific Research Applications

3,5-Diiodotyrosylalanylglycylphenylalanylmethioninamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biological processes, including enzyme interactions and signal transduction.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of thyroid-related disorders.

    Industry: The compound’s unique properties make it valuable in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-Diiodotyrosylalanylglycylphenylalanylmethioninamide involves its interaction with specific molecular targets. The iodine atoms play a crucial role in modulating the compound’s activity, influencing its binding affinity and specificity. The compound can interact with enzymes, receptors, and other proteins, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3,5-Diiodo-L-thyronine: A thyroid hormone analog with similar iodine content.

    Indole derivatives: Compounds with a similar aromatic structure and biological activity.

Uniqueness

3,5-Diiodotyrosylalanylglycylphenylalanylmethioninamide stands out due to its unique combination of amino acids and iodine atoms, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[[2-[[2-[2-[[2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36I2N6O6S/c1-15(34-27(41)20(31)12-17-10-18(29)24(38)19(30)11-17)26(40)33-14-23(37)35-22(13-16-6-4-3-5-7-16)28(42)36-21(25(32)39)8-9-43-2/h3-7,10-11,15,20-22,38H,8-9,12-14,31H2,1-2H3,(H2,32,39)(H,33,40)(H,34,41)(H,35,37)(H,36,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDQZVBXNIJOSOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC2=CC(=C(C(=C2)I)O)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36I2N6O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657536
Record name 3,5-Diiodotyrosylalanylglycylphenylalanylmethioninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

838.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103226-15-9
Record name 3,5-Diiodotyrosylalanylglycylphenylalanylmethioninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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